

Technical Guide to the Physical Characteristics of Crystalline Tetramethylenedisulfotetramine (TETS) Powder

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest	
Compound Name:	Tetramethylenedisulfotetramine
Cat. No.:	B181443
Get Quote	

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetramethylenedisulfotetramine (TETS), also known as tetramine, is a highly toxic neurotoxin that has been used as a rodenticide.^{[1][2]} Despite being banned worldwide, its ease of synthesis and high potency make it a persistent threat in accidental and intentional poisonings.^[1] TETS is a non-competitive antagonist of the γ -aminobutyric acid (GABA) type A receptor, leading to severe convulsions and neurotoxicity.^{[2][3]} This technical guide provides a comprehensive overview of the known physical characteristics of crystalline TETS powder, outlines experimental protocols for its analysis, and illustrates key workflows and mechanisms.

Physical and Chemical Properties

Crystalline TETS is an odorless and tasteless white powder.^{[1][2]} When crystallized from acetone, it forms cubic crystals.^{[2][4]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of Crystalline TETS Powder

Property	Value	References
Appearance	White crystalline powder	[1][5]
Odor	Odorless	[1][2]
Taste	Tasteless	[1][2]
Molecular Formula	C ₄ H ₈ N ₄ O ₄ S ₂	[2]
Molar Mass	240.26 g/mol	[2]
Melting Point	255-260 °C	[1][2]
Solubility in water	0.25 mg/mL	[2]
Solubility (Other)	Slightly soluble in DMSO and acetone; Insoluble in methanol and ethanol	[2]
Particle Size Range	0.05 - 4 µm	[6]
Crystal System	Cubic (when crystallized from acetone)	[2][4]

Note: Data on bulk density and tapped density of crystalline TETS powder are not readily available in the reviewed literature. Experimental determination of these parameters is recommended for powder handling and formulation development.

Crystallographic Data

While X-ray crystallography has been employed to confirm the molecular structure of TETS derivatives, a complete crystallographic information file (CIF) for TETS, including detailed lattice parameters and space group, is not publicly available in the searched resources.[7] The determination of these parameters through single-crystal X-ray diffraction would be invaluable for a complete solid-state characterization.

Experimental Protocols

This section details methodologies for the synthesis and characterization of crystalline TETS powder.

Synthesis of Crystalline TETS Powder

TETS is synthesized via the condensation of sulfamide with formaldehyde in an acidified aqueous solution.[\[1\]](#)[\[2\]](#)

Materials:

- Sulfamide
- Formaldehyde solution (37%)
- Acid (e.g., HCl)
- Acetone (for recrystallization)

Procedure:

- Acidify the formaldehyde solution.
- Slowly add sulfamide to the acidified formaldehyde solution with stirring.
- Allow the reaction to proceed, which results in the precipitation of TETS.
- Filter the crude TETS product.
- Purify the crude product by recrystallization from hot acetone to yield cubic crystals.[\[2\]](#)
- Dry the purified crystals under vacuum.

Powder X-ray Diffraction (PXRD)

PXRD is used to confirm the crystalline phase and purity of the TETS powder.

Instrumentation:

- Powder X-ray diffractometer with a Cu K α radiation source.

Sample Preparation:

- Grind the crystalline TETS powder to a fine, homogenous consistency using a mortar and pestle.
- Mount the powder on a zero-background sample holder. Ensure a flat, smooth surface for the sample.

Data Collection:

- Set the 2θ scan range, typically from 5° to 70° .
- Define the step size and scan speed.
- Collect the diffraction pattern.

Data Analysis:

- Identify the peak positions (2θ) and their relative intensities.
- Compare the obtained diffraction pattern with known standards if available, or use it for phase identification and purity assessment.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine the thermal stability and melting point of TETS.

Instrumentation:

- Simultaneous TGA/DSC instrument.

Sample Preparation:

- Accurately weigh a small amount of the crystalline TETS powder (typically 1-5 mg) into an aluminum or ceramic pan.

TGA/DSC Measurement:

- Place the sample pan and an empty reference pan into the instrument.

- Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).
- Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

Data Analysis:

- From the TGA curve, determine the onset of decomposition.
- From the DSC curve, determine the melting point from the endothermic peak.

Vibrational Spectroscopy (FTIR and Raman)

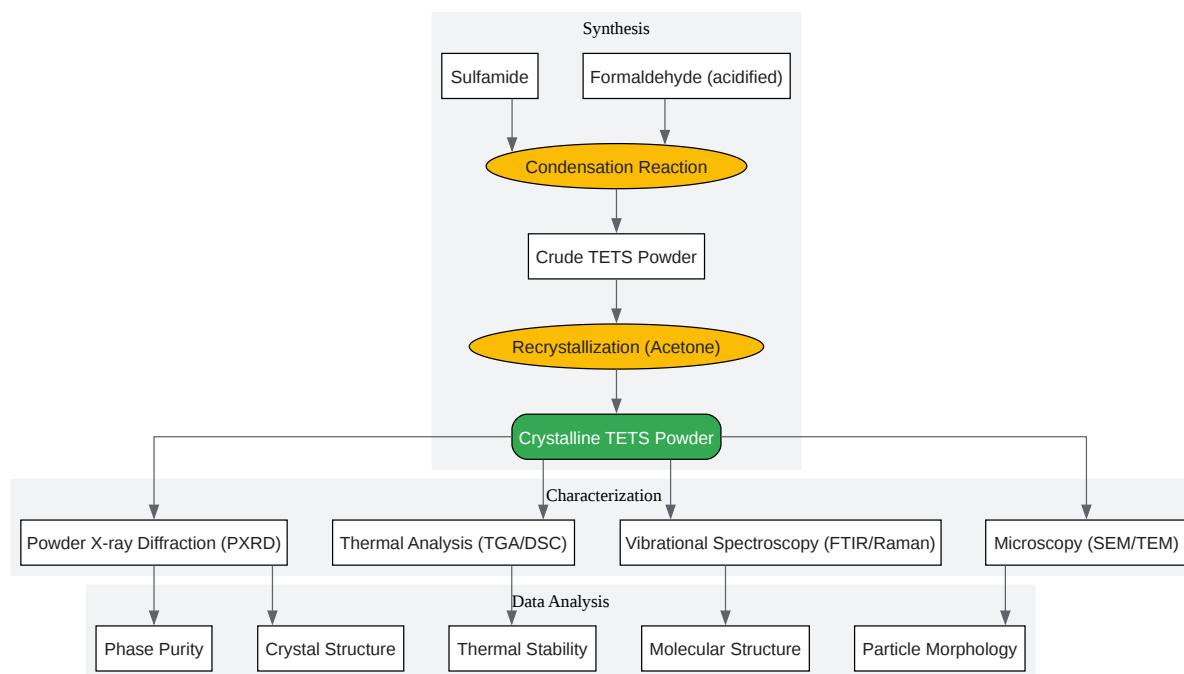
FTIR and Raman spectroscopy are used to identify the functional groups and confirm the molecular structure of TETS.

FTIR Spectroscopy (ATR mode):

- Place a small amount of the crystalline TETS powder directly on the ATR crystal.
- Apply pressure to ensure good contact.
- Collect the infrared spectrum, typically in the range of 4000-400 cm^{-1} .

Raman Spectroscopy:

- Place a small amount of the crystalline TETS powder in a glass vial or on a microscope slide.
- Focus the laser beam onto the sample.
- Collect the Raman spectrum, observing the scattered light.

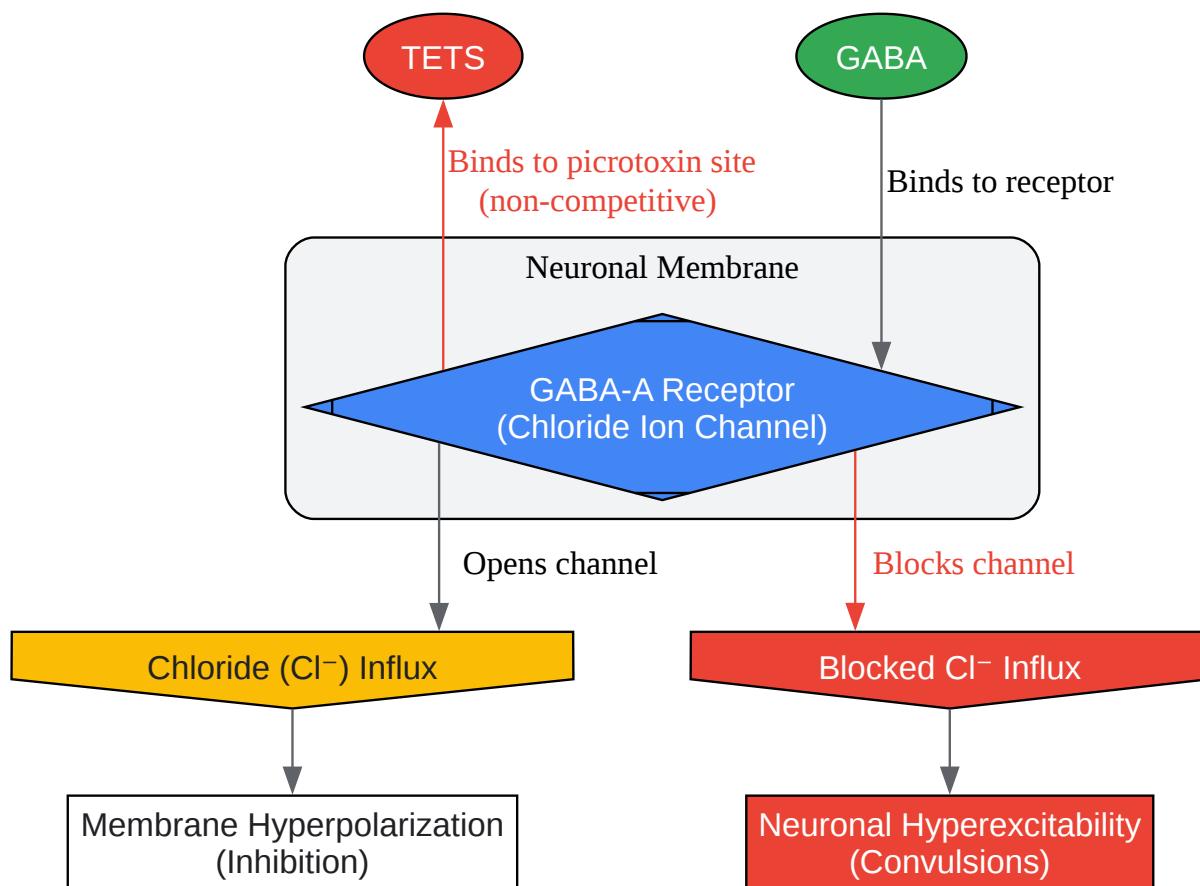

Data Analysis:

- Identify the characteristic vibrational bands and compare them with known spectra or theoretical calculations to confirm the structure.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent characterization of crystalline TETS powder.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and characterization of TETS.

Mechanism of Neurotoxicity

TETS exerts its neurotoxic effects by acting as a non-competitive antagonist at the GABA-A receptor ionophore. This action blocks the influx of chloride ions, leading to hyperexcitability of neurons and convulsions.

[Click to download full resolution via product page](#)

Caption: Mechanism of TETS as a GABA-A receptor antagonist.

Conclusion

This technical guide has summarized the currently available information on the physical characteristics of crystalline TETS powder. While key properties such as appearance, melting

point, and solubility are documented, there is a notable lack of publicly available quantitative data for particle size distribution, bulk density, tapped density, and detailed crystallographic parameters. The provided experimental protocols offer a foundation for the consistent and thorough characterization of this hazardous material. The diagrams illustrate the critical aspects of its synthesis, characterization, and neurotoxic mechanism, providing valuable resources for researchers in the fields of toxicology, forensic science, and drug development. Further experimental investigation is crucial to fill the existing data gaps and enable a more complete understanding of the physical properties of this potent neurotoxin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. Tetramethylenedisulfotetramine - Wikipedia [en.wikipedia.org]
- 3. Tetramethylenedisulfotetramine | C4H8N4O4S2 | CID 64148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Tetramethylenedisulfotetramine [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. nrt.org [nrt.org]
- 7. Development of tetramethylenedisulfotetramine (TETS) hapten library: synthesis, electrophysiological studies and immune response in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide to the Physical Characteristics of Crystalline Tetramethylenedisulfotetramine (TETS) Powder]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181443#physical-characteristics-of-crystalline-tets-powder>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com